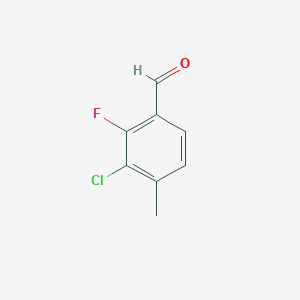

3-Chloro-2-fluoro-4-methylbenzaldehyde

Description

Significance of Halogenated Benzaldehydes in Organic Synthesis and Chemical Research

Halogenated benzaldehydes are a cornerstone of modern organic synthesis and chemical research. The presence of halogen atoms on the aromatic ring provides a versatile handle for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors.

Furthermore, halogens significantly influence the electronic properties of the molecule. Their strong inductive electron-withdrawing effects can activate or deactivate the aromatic ring towards certain reactions and modify the reactivity of other functional groups present. lumenlearning.com In medicinal chemistry, the strategic incorporation of halogens is a common tactic to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. acs.org The ability of halogens to participate in halogen bonding, a highly directional noncovalent interaction, is also increasingly exploited in supramolecular chemistry and materials science for the rational design of crystal structures and functional materials. acs.orgacs.org

Structural Characteristics and Unique Features of 3-Chloro-2-fluoro-4-methylbenzaldehyde

The specific arrangement of substituents on the this compound ring imparts a distinct set of chemical characteristics. The aldehyde group is a primary site of reactivity, susceptible to nucleophilic attack at the carbonyl carbon, making it a precursor for alcohols, imines, and alkenes through reactions like reduction, reductive amination, and Wittig olefination. ncert.nic.in

The electronic nature of the ring is modulated by a combination of competing effects:

Electron-withdrawing groups: The fluorine and chlorine atoms are strongly electronegative and withdraw electron density from the ring via the inductive effect (-I). This generally decreases the nucleophilicity of the benzene (B151609) ring but increases the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to non-halogenated benzaldehydes. lumenlearning.comncert.nic.in

Electron-donating group: The methyl group is electron-donating through an inductive effect and hyperconjugation, which counteracts the withdrawing effects of the halogens. quora.com

Positional Effects: The fluorine atom is positioned ortho to the aldehyde group. This proximity can lead to through-space electronic interactions or intramolecular hydrogen bonding in reaction intermediates, which can influence the conformation and reactivity of the aldehyde. The study of other o-fluorobenzaldehydes has shown that this substituent can play a crucial role in directing reaction pathways, for example, in the synthesis of indazoles. researchgate.netnih.govacs.org

These features make this compound a structurally interesting target for synthetic exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1383951-78-7 | bldpharm.com |

| Molecular Formula | C₈H₆ClFO | bldpharm.com |

| Molecular Weight | 172.58 g/mol | bldpharm.com |

| SMILES Code | O=CC1=CC=C(C)C(Cl)=C(F)C1 | bldpharm.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data |

|---|---|

| ¹H NMR, ¹³C NMR, IR | Detailed experimental data from peer-reviewed academic literature are not widely available. Commercial suppliers may provide such data upon request. bldpharm.com |

Overview of Current Research Landscape Pertaining to Aromatic Aldehydes with Halogen and Alkyl Substituents

The synthesis of polysubstituted aromatic compounds, including aldehydes with multiple halogen and alkyl groups, is an active area of research. Traditional methods often involve multi-step sequences on a pre-existing aromatic ring. However, modern organic chemistry focuses on developing more efficient and atom-economical strategies. Methodologies such as multi-component reactions and organocatalytic benzannulation are being explored for the one-pot construction of highly functionalized arenes from simple acyclic precursors. acs.orgnih.govrsc.org These approaches offer advantages in terms of speed, efficiency, and the ability to generate diverse molecular libraries.

Aromatic aldehydes with this level of functionalization are highly valued as intermediates. For instance, the isomeric compound 3-Chloro-4-fluorobenzaldehyde serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.com The aldehyde functionality can be readily transformed, while the halogen atoms provide sites for late-stage diversification via cross-coupling chemistry. This modular approach is central to modern drug discovery and materials science. The presence of multiple, distinct halogen atoms (e.g., F, Cl, Br, I) on a single ring allows for selective or sequential cross-coupling reactions, further enhancing their synthetic utility.

Research Gaps and Future Directions in the Study of this compound

A comprehensive review of academic databases reveals a significant research gap concerning this compound. While the compound is available commercially as a building block, there is a notable lack of published studies detailing its synthesis, characterization, and reactivity.

This gap presents several opportunities for future research:

Development of Synthetic Routes: Establishing and optimizing a robust and scalable synthesis for the compound would be the first critical step. This could involve the formylation of a corresponding 1-chloro-2-fluoro-4-methylbenzene precursor or building the ring through modern benzannulation strategies.

Systematic Reactivity Studies: A thorough investigation of the compound's reactivity is needed. This would involve studying its behavior in a range of classical and modern organic reactions to understand how the unique electronic and steric environment created by the substituents influences reaction outcomes. Comparing its reactivity to its various isomers would provide valuable structure-activity relationship data.

Application in Medicinal Chemistry: The compound represents a novel scaffold for the synthesis of new bioactive molecules. Its substituents are common motifs in pharmaceuticals, and their specific arrangement could lead to unique pharmacological profiles.

Exploration in Materials Science: The presence of both chloro and fluoro substituents makes it a candidate for studies in crystal engineering and supramolecular chemistry, particularly for forming materials based on halogen bonding. researchgate.net Its utility in creating novel polymers or liquid crystals could also be explored.

Computational Analysis: Theoretical studies using density functional theory (DFT) could predict the compound's geometric and electronic properties, spectroscopic signatures, and reaction pathways. researchgate.net Such computational work would complement and guide future experimental investigations.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-fluoro-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRMBBSQGZCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 3 Chloro 2 Fluoro 4 Methylbenzaldehyde

Direct Halogenation Strategies for Benzaldehyde (B42025) Derivatives

Direct halogenation of a pre-existing benzaldehyde derivative is a common strategy for introducing halogen atoms onto an aromatic ring. The success of this approach hinges on the directing effects of the substituents already present on the ring, which influence the position of the incoming electrophile.

Regioselective Fluorination Techniques

The synthesis of 3-Chloro-2-fluoro-4-methylbenzaldehyde via direct fluorination would theoretically start from 3-chloro-4-methylbenzaldehyde. In this scenario, the regiochemical outcome of the electrophilic fluorination is governed by the combined directing effects of the methyl (-CH₃), chloro (-Cl), and formyl (-CHO) groups.

The methyl group is an activating, ortho, para-director, while the chloro group is a deactivating, but also ortho, para-director. The formyl group is strongly deactivating and a meta-director. libretexts.orgucalgary.caorganicchemistrytutor.com The target position for fluorination is C2, which is ortho to the chloro group and meta to the formyl group. However, the C5 position is ortho to the methyl group and meta to the chloro group, and the C6 position is ortho to the methyl group. These competing influences present a significant challenge for achieving high regioselectivity for fluorination at the desired C2 position. The electronic properties of the substituents and their influence on the stability of the cationic intermediate (arenium ion) are critical. organicchemistrytutor.comlibretexts.org

Table 1: Proposed Regioselective Fluorination of 3-Chloro-4-methylbenzaldehyde

| Reactant | Reagent | Catalyst/Conditions | Potential Major Product(s) |

|---|

Regioselective Chlorination Methodologies

A more promising direct halogenation strategy involves the regioselective chlorination of 3-fluoro-4-methylbenzaldehyde (B1272653). In this precursor, the fluoro (-F) and methyl (-CH₃) groups are ortho, para-directors, while the formyl (-CHO) group is a meta-director. libretexts.orglibretexts.org The target C3 position is ortho to the methyl group, ortho to the fluoro group, and meta to the formyl group. The directing effects of all three substituents converge to activate the C3 position for electrophilic attack, making this a theoretically viable route.

A similar transformation is documented in patent literature, where 4-fluorobenzoyl chloride is selectively chlorinated at the C3 position in the presence of a chlorination catalyst. google.comgoogle.com This precedent suggests that direct chlorination of 3-fluoro-4-methylbenzaldehyde could proceed with high regioselectivity.

Table 2: Proposed Regioselective Chlorination of 3-Fluoro-4-methylbenzaldehyde

| Reactant | Reagent | Catalyst | Potential Product |

|---|

Formylation Reactions for Substituted Aromatic Precursors

Introducing the formyl group at a late stage onto a pre-functionalized aromatic ring is a common and powerful strategy in the synthesis of aromatic aldehydes. For the target molecule, this would involve the formylation of 2-chloro-1-fluoro-4-methylbenzene. The primary challenge in this approach is the reduced nucleophilicity of the aromatic ring due to the deactivating effects of the two halogen substituents.

Vilsmeier-Haack Formylation in Halogenated Toluene (B28343) Systems

The Vilsmeier-Haack reaction utilizes a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org This reagent then attacks an electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.orgorganic-chemistry.org While powerful, the reaction is most effective on activated aromatic systems like phenols, anilines, or certain heterocycles. wikipedia.orgambeed.com The application to a di-halogenated toluene like 2-chloro-1-fluoro-4-methylbenzene would likely require forcing conditions due to the ring's deactivation by the electron-withdrawing halogens. The regioselectivity would be directed by the combined ortho, para-directing effects of the fluorine, chlorine, and methyl groups to the available positions on the ring.

Table 3: Proposed Vilsmeier-Haack Formylation of 2-Chloro-1-fluoro-4-methylbenzene

| Reactant | Reagents | Conditions | Potential Product |

|---|

Gattermann-Koch Formylation and Related Protocols

The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), often with a co-catalyst such as copper(I) chloride. wikipedia.orgbyjus.comthermofisher.com This method is typically restricted to benzene (B151609) and simple alkylbenzenes. thermofisher.com Its applicability to heavily substituted and deactivated substrates like 2-chloro-1-fluoro-4-methylbenzene is limited.

A related method, the Gattermann reaction, uses hydrogen cyanide (HCN) and HCl with a Lewis acid. wikipedia.org Modern variations often generate HCN in situ from safer reagents like zinc cyanide to circumvent the need to handle the highly toxic HCN gas. wikipedia.orgthermofisher.com While broader in scope than the Gattermann-Koch reaction, its effectiveness on a deactivated di-halogenated toluene would still be a significant challenge.

Table 4: Proposed Gattermann-Koch Formylation of 2-Chloro-1-fluoro-4-methylbenzene

| Reactant | Reagents | Catalyst | Conditions | Potential Product |

|---|

Multi-Step Conversions from Related Halogenated Aromatic Compounds

Given the challenges associated with direct halogenation and formylation of heavily substituted rings, a multi-step approach starting from a simpler, commercially available aromatic compound is often the most practical route. A key strategy involves the synthesis of the precursor 2-chloro-1-fluoro-4-methylbenzene, followed by formylation.

One plausible synthesis of 2-chloro-1-fluoro-4-methylbenzene (also known as 2-chloro-4-fluorotoluene) starts from 3-chloro-4-methylaniline (B146341). The synthesis proceeds via a diazotization reaction followed by a Schiemann-type reaction. In this process, the amino group is converted into a diazonium salt using a nitrite (B80452) source in the presence of a strong acid. The resulting diazonium salt is then thermally decomposed in the presence of a fluoride (B91410) source to introduce the fluorine atom onto the aromatic ring. Patent literature describes a procedure where 3-chloro-4-methylaniline is treated with sodium nitrite in anhydrous hydrogen fluoride, which serves as both the acid and the fluoride source, to yield the desired 2-chloro-4-fluorotoluene (B151448) with high purity after distillation. libretexts.org This di-halogenated toluene can then serve as the key intermediate for a subsequent formylation step as described in section 2.2.

Table 5: Synthesis of 2-Chloro-4-fluorotoluene via Diazotization

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

Derivatization from Halogenated Toluene Precursors

A logical approach to the synthesis of this compound is the derivatization of a toluene molecule that already contains some of the required substituents. This typically involves the sequential introduction of the remaining functional groups onto the aromatic ring. A key precursor for this route is 1-chloro-2-fluoro-4-methylbenzene.

One potential pathway begins with 2-fluoro-4-methyltoluene. The introduction of the chlorine atom at the C3 position is an electrophilic aromatic substitution. The fluorine atom is an ortho, para-director, and the methyl group is also an ortho, para-director. Therefore, direct chlorination would likely lead to a mixture of isomers, with chlorination occurring at positions ortho and para to the activating groups, making the selective synthesis of the desired 3-chloro isomer challenging.

Alternatively, starting from 3-chloro-4-methyltoluene, the introduction of the fluorine atom at the C2 position can be envisioned. Direct fluorination of aromatic compounds is often difficult and lacks selectivity. A more practical approach involves the nitration of 3-chloro-4-methyltoluene, followed by reduction of the nitro group to an amine, and subsequent conversion to the fluoride via the Balz-Schiemann reaction.

Once the fully substituted 1-chloro-2-fluoro-4-methylbenzene is obtained, the final step is the introduction of the aldehyde group at the C1 position. This can be achieved through various formylation methods, such as the Vilsmeier-Haack reaction organic-chemistry.orgijpcbs.comwikipedia.org or by using organometallic reagents as discussed in the next section. The Vilsmeier-Haack reaction utilizes a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic iminium species that formylates the electron-rich aromatic ring. wikipedia.org

Table 1: Proposed Synthesis via Derivatization of a Halogenated Toluene

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference for Analogy |

| 1a | 3-chloro-4-methyltoluene | HNO₃, H₂SO₄ | 2-Nitro-5-chloro-4-methyltoluene | General nitration |

| 2a | 2-Nitro-5-chloro-4-methyltoluene | Fe, HCl or H₂, Pd/C | 3-Chloro-2-amino-4-methyltoluene | chemicalbook.com |

| 3a | 3-Chloro-2-amino-4-methyltoluene | 1. NaNO₂, HBF₄; 2. Heat | 1-Chloro-2-fluoro-4-methylbenzene | Balz-Schiemann Reaction |

| 4a | 1-Chloro-2-fluoro-4-methylbenzene | POCl₃, DMF; then H₂O | This compound | organic-chemistry.orgijpcbs.comwikipedia.org |

| OR | ||||

| 1b | 2-fluoro-4-methyltoluene | Cl₂, Lewis Acid (e.g., AlCl₃ or FeCl₃) | Mixture of chlorinated isomers including 1-chloro-2-fluoro-4-methylbenzene | General chlorination |

| 2b | 1-Chloro-2-fluoro-4-methylbenzene | POCl₃, DMF; then H₂O | This compound | organic-chemistry.orgijpcbs.comwikipedia.org |

Aldehyde Group Introduction via Organometallic Reagents

The introduction of the aldehyde functional group can be efficiently achieved using organometallic intermediates, particularly through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This method offers high regioselectivity, which is often a challenge in the synthesis of polysubstituted aromatic compounds.

In this approach, the starting material is 1-chloro-2-fluoro-4-methylbenzene. The fluorine atom, being a potent directing metalation group (DMG), can direct the deprotonation of the adjacent ortho position (C1) by a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.org This results in the formation of a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde group. Subsequent aqueous workup hydrolyzes the initial adduct to yield the final product, this compound. The chelation of the lithium atom by the heteroatom of the DMG stabilizes the ortho-lithiated species, leading to high regioselectivity. wikipedia.org

Table 2: Synthesis via Aldehyde Introduction with Organometallic Reagents

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference for Analogy |

| 1 | 1-Chloro-2-fluoro-4-methylbenzene | n-BuLi or s-BuLi, THF, low temperature (e.g., -78 °C) | 1-Lithio-3-chloro-2-fluoro-4-methylbenzene | wikipedia.orgorganic-chemistry.org |

| 2 | 1-Lithio-3-chloro-2-fluoro-4-methylbenzene | N,N-Dimethylformamide (DMF), followed by aqueous workup | This compound | wikipedia.orgorganic-chemistry.org |

Transformation of Diazonium Salts of Halogenated Anilines to Benzaldehydes

A versatile and widely used method for the synthesis of substituted aromatic compounds involves the transformation of diazonium salts derived from anilines. This approach is particularly useful for introducing a variety of functional groups that are otherwise difficult to incorporate directly.

The synthesis of this compound via this route would commence with the corresponding aniline (B41778), 3-chloro-2-fluoro-4-methylaniline. The synthesis of this specific aniline would likely involve the nitration of a suitable precursor like 2-chloro-6-fluorotoluene, followed by reduction of the nitro group. prepchem.comprepchem.comgoogle.com

The key step is the diazotization of 3-chloro-2-fluoro-4-methylaniline. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). google.com The resulting diazonium salt is a reactive intermediate that can undergo a variety of transformations. For the synthesis of the target benzaldehyde, a Sandmeyer-type reaction can be employed. This involves the reaction of the diazonium salt with a source of the formyl group, often in the presence of a copper catalyst. An alternative is the Gattermann reaction, which uses copper powder. Another variation involves the use of formaldoxime (B1209246) in the presence of a copper(II) salt.

Table 3: Synthesis via Transformation of a Diazonium Salt

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference for Analogy |

| 1 | 3-Chloro-2-fluoro-4-methylaniline | NaNO₂, HCl, 0-5 °C | 3-Chloro-2-fluoro-4-methylbenzenediazonium chloride | google.com |

| 2 | 3-Chloro-2-fluoro-4-methylbenzenediazonium chloride | HCHO, H₂NOH (formaldoxime), CuSO₄, NaOAc | This compound | General reaction |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, several aspects can be considered to improve the environmental footprint of the process.

Catalytic Systems for Enhanced Atom Economy

Atom economy is a key metric in green chemistry, and the use of catalytic systems is a primary way to enhance it. In the context of the synthetic routes for this compound, catalytic methods can be employed in several steps. For instance, in the derivatization of halogenated toluenes, the use of catalytic amounts of Lewis acids for chlorination, rather than stoichiometric amounts, would improve atom economy.

Modern approaches to formylation focus on the direct C-H activation of the aromatic ring using a catalyst. While not yet specifically reported for this compound, research into the catalytic side-chain alkylation of toluene derivatives suggests that similar principles could be applied for formylation. bohrium.comresearchgate.net Such methods, if developed, would represent a significant improvement in atom economy over classical named reactions that often generate stoichiometric amounts of waste. The development of heterogeneous catalysts for amidation reactions also points towards more sustainable synthetic methods that could be adapted for related transformations. acs.org

Solvent-Free and Reduced-Solvent Reaction Conditions

Reducing or eliminating the use of volatile organic solvents is another cornerstone of green chemistry. Several studies have demonstrated the feasibility of performing organic reactions under solvent-free or reduced-solvent conditions. For example, N-formylation of amines has been successfully carried out using formic acid or other formylating agents without a solvent, often with mild heating. acs.orgacs.orgtandfonline.comtandfonline.com While this applies to the synthesis of formamides, the underlying principle of bringing reactants together in the absence of a bulk solvent can be explored for the formylation steps in the synthesis of the target benzaldehyde.

Mechanochemical methods, such as ball milling, are also gaining traction for conducting solvent-free reactions. These techniques can promote reactions between solid reactants or with minimal amounts of liquid, thereby drastically reducing solvent waste. The application of such methods to the synthetic steps for this compound could offer a greener alternative to traditional solution-phase chemistry.

Comparative Analysis of Synthetic Efficiency and Selectivity for this compound

The choice of a synthetic route for this compound depends on a variety of factors, including the availability of starting materials, the desired scale of production, and the importance of efficiency and selectivity.

The derivatization of halogenated toluenes can be a straightforward approach if a suitable starting material is readily available. However, the regioselectivity of electrophilic substitution reactions on a polysubstituted ring can be a significant drawback, potentially leading to low yields of the desired isomer and difficult purification processes.

The introduction of the aldehyde group via organometallic reagents , particularly through directed ortho-metalation, offers excellent regioselectivity. The directing effect of the fluorine atom ensures that formylation occurs at the desired position. This method is often high-yielding for small-scale laboratory syntheses. However, the use of highly reactive and pyrophoric organolithium reagents and the requirement for cryogenic temperatures may pose challenges for large-scale industrial production.

The transformation of diazonium salts is a robust and versatile method. It allows for the clean introduction of the aldehyde group from a readily accessible aniline precursor. While this route may involve more steps to synthesize the required aniline, the subsequent diazotization and Sandmeyer-type reactions are generally reliable and well-established. The primary concerns with this method are the potential instability of diazonium salts and the use of copper salts, which can have environmental implications.

Table 4: Comparative Analysis of Synthetic Routes

| Feature | Derivatization from Halogenated Toluene | Aldehyde Introduction via Organometallics (DoM) | Transformation of Diazonium Salts |

| Starting Material | Substituted Toluene (e.g., 2-fluoro-4-methyltoluene) | 1-Chloro-2-fluoro-4-methylbenzene | 3-Chloro-2-fluoro-4-methylaniline |

| Key Advantage | Potentially shorter route if precursor is available. | High regioselectivity. | Versatile and reliable for introducing the aldehyde group. |

| Key Disadvantage | Poor regioselectivity in halogenation/nitration steps. | Use of pyrophoric reagents and cryogenic conditions. | Potential instability of diazonium intermediates; multi-step aniline synthesis. |

| Typical Yields | Variable, often low due to isomer formation. | Generally high for laboratory scale. | Moderate to good overall yield. |

| Selectivity | Low to moderate. | Very high. | High in the final formylation step. |

| Scalability | Potentially scalable if selectivity issues are resolved. | Challenging for large-scale production. | Generally scalable with appropriate safety measures. |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluoro 4 Methylbenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde functional group (-CHO) in 3-Chloro-2-fluoro-4-methylbenzaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the aromatic ring, is anticipated to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity toward nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemicalbook.com The reactivity of the aldehyde is influenced by both steric and electronic factors. In the case of this compound, the electron-withdrawing nature of the halogen substituents increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). chemicalbook.com

Common nucleophilic addition reactions that aldehydes undergo include the formation of cyanohydrins, acetals, and imines (Schiff bases). For instance, the reaction with hydrogen cyanide (HCN) yields a cyanohydrin, a useful synthetic intermediate. chemicalbook.com The formation of Schiff bases through reaction with primary amines is a critical transformation in various biological and synthetic processes. nih.gov

Table 1: General Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Reagent(s) | Product |

| Cyanide ion | HCN, base catalyst | Cyanohydrin |

| Alcohol | R'OH, acid/base catalyst | Hemiacetal/Acetal |

| Primary Amine | R'NH₂, mild acid catalyst | Imine (Schiff Base) |

| Grignard Reagent | R'MgX, then H₃O⁺ | Secondary Alcohol |

| Hydride ion | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary Alcohol |

This table represents general reactions of aldehydes and is expected to be applicable to this compound.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. chemicalbook.com The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established reaction. chemicalbook.com It is expected that this compound would be oxidized to 3-chloro-2-fluoro-4-methylbenzoic acid under similar conditions. The reaction generally proceeds via the formation of a hydrate (B1144303) intermediate, which is then oxidized.

Reduction: The reduction of the aldehyde group yields a primary alcohol. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemicalbook.com For this compound, reduction would result in the formation of (3-chloro-2-fluoro-4-methylphenyl)methanol. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.

Aldehyde Deformylation Mechanisms with Biomimetic Metal-Dioxygen Complexes

The deformylation of aldehydes, a process that involves the cleavage of the aldehyde C-C or C-H bond, is a significant reaction in biological systems, often catalyzed by metalloenzymes. youtube.comchemicalbook.comchemimpex.com Studies on biomimetic metal-dioxygen complexes have provided insights into the mechanisms of these reactions. youtube.comchemicalbook.comchemimpex.com

One of the widely accepted mechanisms for aldehyde deformylation by metal-dioxygen complexes is the outer-sphere nucleophilic attack (ONA). nih.govyoutube.comchemicalbook.com In this pathway, the dioxygen ligand of the complex acts as a nucleophile and attacks the carbonyl carbon of the aldehyde without prior coordination of the aldehyde to the metal center. youtube.comchemicalbook.comorgsyn.org This attack leads to a tetrahedral intermediate which can then undergo further reactions to release formate (B1220265) or carbon dioxide and the deformylated product. orgsyn.org Other outer-sphere pathways include aldehyde α-H-atom abstraction and aldehyde hydrogen atom abstraction. youtube.comchemimpex.com

Recent density functional theory (DFT) studies have proposed a distinct inner-sphere mechanism for aldehyde deformylation, particularly with copper(II)-superoxo complexes. youtube.comchemimpex.com This mechanism involves the initial coordination of the aldehyde to the metal center. The key steps include:

Aldehyde end-on coordination: The aldehyde coordinates to the metal complex.

Homolytic aldehyde C-C bond cleavage: This is often the rate-determining step and is facilitated by the activation of the dioxygen ligand radical in a manner akin to a second-order nucleophilic substitution (S_N2) reaction. youtube.comchemimpex.com This cleavage results in the formation of an alkyl radical.

Dioxygen O-O bond cleavage: The formation of the alkyl radical facilitates the subsequent cleavage of the O-O bond in the dioxygen ligand. youtube.comchemimpex.com

This inner-sphere pathway has been shown to have a substantially lower energy barrier compared to the outer-sphere pathways for certain systems. youtube.com

Aldehyde Carboxylation Mechanisms and Catalysis

Autoxidation Reactions and Radical Intermediates

Autoxidation is the spontaneous oxidation of a compound by atmospheric oxygen. For aldehydes like this compound, this process typically occurs via a free-radical chain mechanism, leading to the corresponding carboxylic acid. wikipedia.org Although specific studies on the autoxidation of this compound are not prevalent in the literature, the general mechanism for benzaldehyde autoxidation is well-established and provides a strong predictive model. ufl.edu

The reaction is characterized by three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the formation of an initial radical. This can be triggered by light, heat, or the presence of metal initiators. An initiator (In) abstracts the aldehydic hydrogen atom to form a benzoyl-type radical.

Reaction: R-CHO + In• → R-CO• + In-H (where R = 3-Chloro-2-fluoro-4-methylphenyl)

Propagation: The resulting acyl radical (in this case, the 3-chloro-2-fluoro-4-methylbenzoyl radical) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical. wikipedia.org This peroxy radical is a key intermediate that continues the chain reaction by abstracting a hydrogen atom from another molecule of the aldehyde, thereby forming a peroxycarboxylic acid and a new acyl radical. researchgate.netnih.gov

Step 1: R-CO• + O₂ → R-C(O)OO• (Peroxy radical formation)

Step 2: R-C(O)OO• + R-CHO → R-C(O)OOH + R-CO• (Chain propagation)

Table 1: Key Radical Intermediates in the Autoxidation of this compound

| Radical Intermediate | Structure | Role in Mechanism |

| 3-Chloro-2-fluoro-4-methylbenzoyl radical |  (Structure not available, conceptual representation) (Structure not available, conceptual representation) | Formed during initiation; reacts with O₂ to form the peroxy radical. |

| 3-Chloro-2-fluoro-4-methylbenzoylperoxy radical |  (Structure not available, conceptual representation) (Structure not available, conceptual representation) | Propagates the chain reaction by abstracting an aldehydic hydrogen from another aldehyde molecule. researchgate.netnih.gov |

Termination: The chain reaction is terminated when radical species combine to form non-radical products.

Reactivity of the Halogenated Aromatic Ring

Electrophilic Aromatic Substitution Patterns Governed by Substituents

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the cumulative directing and activating/deactivating effects of the four substituents.

Aldehyde Group (-CHO): This is a powerful deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position. libretexts.orgdoubtnut.comunizin.org

Fluoro (-F) and Chloro (-Cl) Groups: Halogens are deactivating via their strong -I effect but are ortho, para-directing because their +M (resonance) effect, involving donation of a lone pair, stabilizes the arenium ion intermediate when attack occurs at these positions. unizin.org

Methyl Group (-CH₃): This is an activating group through its electron-donating inductive (+I) effect and hyperconjugation. It is also an ortho, para-director. unizin.org

Let's analyze the available positions (C5 and C6) on the ring:

Attack at C5: This position is meta to the strongly directing -CHO group. It is also ortho to the -CH₃ group, ortho to the -Cl group, and para to the -F group. All four substituents either direct to or are neutral towards this position.

Attack at C6: This position is ortho to the -CHO group, which is strongly disfavored. libretexts.org

Therefore, electrophilic aromatic substitution on this compound will overwhelmingly occur at the C5 position .

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Influence on C5 Position |

| Aldehyde (-CHO) | C1 | Deactivating, Meta | Meta (C3, C5) | Favorable |

| Fluoro (-F) | C2 | Deactivating, Ortho/Para | Ortho (C3), Para (C5) | Favorable |

| Chloro (-Cl) | C3 | Deactivating, Ortho/Para | Ortho (C2, C4), Para (C6) | Neutral/Slightly Favorable (Ortho to C4-Me) |

| Methyl (-CH₃) | C4 | Activating, Ortho/Para | Ortho (C3, C5) | Favorable |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated aromatic rings, particularly when activated by strong electron-withdrawing groups (EWGs) located ortho or para to a leaving group. youtube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.uk

In this compound, the aldehyde group (-CHO) at C1 acts as a powerful EWG.

The fluorine atom at C2 is ortho to the -CHO group.

The chlorine atom at C3 is meta to the -CHO group.

The SNAr mechanism relies on the stabilization of the negative charge of the Meisenheimer complex by the EWG. This stabilization is only effective when the EWG is ortho or para to the site of nucleophilic attack. Consequently, the fluorine atom at C2 is highly activated for SNAr. The chlorine at C3 is not significantly activated as it is meta to the aldehyde.

Furthermore, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than chloride. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.comreddit.com

Table 3: Regioselectivity in SNAr Reactions

| Leaving Group | Position | Position Relative to -CHO | Activation Status | Expected Reactivity |

| Fluoro (-F) | C2 | Ortho | Highly Activated | High |

| Chloro (-Cl) | C3 | Meta | Not Activated | Low / Negligible |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations for forming new carbon-carbon bonds from aryl halides. sigmaaldrich.comlibretexts.org The reactivity of the aryl halide in these reactions is highly dependent on the identity of the halogen. The general reactivity trend is I > Br > OTf > Cl >> F. libretexts.orgwikipedia.org This trend is based on the C-X bond strength, with the weaker bonds undergoing oxidative addition to the palladium(0) catalyst more readily.

Given this reactivity order, the C-Cl bond at position 3 of this compound is significantly more reactive in palladium-catalyzed couplings than the much stronger C-F bond at position 2. This difference in reactivity allows for selective functionalization at the C3 position.

Suzuki Coupling: This reaction would couple the C3 position with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. libretexts.org

Heck Reaction: This reaction would form a new carbon-carbon bond at C3 by coupling with an alkene. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the C3 position with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Table 4: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Site of Reaction | Expected Product Type |

| Suzuki Coupling | Organoboron Reagent | C3 (C-Cl bond) | 3-Aryl(or Alkyl)-2-fluoro-4-methylbenzaldehyde |

| Heck Reaction | Alkene | C3 (C-Cl bond) | 3-Alkenyl-2-fluoro-4-methylbenzaldehyde |

| Sonogashira Coupling | Terminal Alkyne | C3 (C-Cl bond) | 3-Alkynyl-2-fluoro-4-methylbenzaldehyde |

Alpha-Halogenation of the Aldehyde Carbon and Adjacent Methyl Group

Acid-Catalyzed Enol/Enolate Formation and Halogenation

The concept of acid-catalyzed halogenation via an enol intermediate is specific to carbonyl compounds that possess an alpha-hydrogen. masterorganicchemistry.comlibretexts.orglibretexts.org

Aldehyde Carbon: this compound is an aromatic aldehyde. The aldehyde carbon (formyl carbon) is bonded to a hydrogen atom and the aromatic ring. It has no alpha-hydrogens, as the alpha-carbon is part of the benzene ring and has no C-H bonds. Therefore, acid-catalyzed α-halogenation via enol formation is not a possible reaction pathway for the aldehyde group itself. Halogenation of the formyl C-H bond to form an acyl halide (e.g., 3-chloro-2-fluoro-4-methylbenzoyl chloride) can occur, but this typically proceeds through a radical mechanism, not an acid-catalyzed one. youtube.com

Adjacent Methyl Group: The methyl group is attached to the aromatic ring at the C4 position. It is not alpha to the carbonyl group; it is in the para position. The mechanism of acid-catalyzed enol/enolate formation is not applicable to this methyl group. The primary mechanism for halogenating a methyl group on a benzene ring is benzylic radical halogenation . ambeed.com This reaction is typically performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN) or light. The reaction proceeds by abstraction of a benzylic hydrogen to form a stabilized benzyl (B1604629) radical, which then reacts with the halogen source.

Table 5: Applicability of Halogenation Mechanisms

| Position | Applicable Mechanism for Halogenation | Reagents | Inapplicability of Acid-Catalyzed Enolization |

| Aldehyde C-H | Free Radical Halogenation | Cl₂, Br₂ (often with light/heat) | No α-hydrogen for enol formation. |

| Methyl Group (-CH₃) | Benzylic Radical Halogenation | NBS, NCS (with initiator/light) | Not an α-carbon to the carbonyl group; enolization does not occur at this position. ambeed.com |

Synthetic Utility of α-Halogenated Carbonyls for Further Transformations

While this compound is not itself an α-halogenated carbonyl, it can be a precursor to such compounds. For instance, reactions at the methyl group could introduce a halogen, leading to an α-halo-substituted aromatic aldehyde. The synthetic utility of α-halogenated carbonyls is vast, as they are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. nih.gov The presence of a halogen atom alpha to a carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. nih.gov

The reactivity of α-haloketones, which are structurally related to α-halogenated benzaldehydes, is significantly influenced by the nature of the halogen. The polarity of the carbon-halogen bond is a key determinant; a more polar C-X bond generally leads to a faster reaction with nucleophiles. nih.gov This principle can be extended to α-halogenated derivatives of this compound.

Table 1: Relative Reactivity of Alkyl Halides vs. α-Haloketones in Bimolecular Nucleophilic Substitution

| Reactant | Relative Rate |

| n-Propyl chloride | 1 |

| Chloroacetone | 35,000 |

| n-Propyl bromide | 1 |

| Bromoacetone | 160,000 |

| n-Propyl iodide | 1 |

| Iodoacetone | 560,000 |

This table, adapted from literature on α-haloketones, illustrates the enhanced reactivity of carbonyl compounds with an α-halogen compared to simple alkyl halides. nih.gov A similar trend in reactivity would be anticipated for α-halogenated derivatives of substituted benzaldehydes.

Influence of Halogen and Methyl Substituents on Reaction Kinetics and Thermodynamics

The substituents on the benzene ring of this compound exert significant electronic and steric effects, thereby influencing the kinetics and thermodynamics of its reactions. The chlorine and fluorine atoms are electron-withdrawing through the inductive effect, while the methyl group is electron-donating.

The stability and reactivity of substituted aromatic compounds are intricately linked to the nature and position of the substituents. For instance, in a study on substituted 3',4',7-trihydroxyflavylium compounds, it was observed that the introduction of a methyl, hydroxyl, or chloro substituent at the 3-position had a profound impact on the stability, thermodynamics, and kinetics of the system. nih.govujaen.es While this system is different from this compound, the principles regarding substituent effects are broadly applicable.

A methyl group was found to increase the mole fraction of the hemiketal at the expense of the trans-chalcone and significantly increase the hydration rate. nih.gov Conversely, a chloro substituent dramatically increased the acidity of the flavylium (B80283) cation. nih.gov These observations highlight the powerful influence that even single substituent changes can have on the energetic landscape of a molecule and its reaction pathways.

In the context of this compound, the combined electron-withdrawing effects of the chlorine and fluorine atoms would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to 4-methylbenzaldehyde (B123495) alone. These halogen substituents also influence the acidity of any protons on the aromatic ring and can affect the regioselectivity of further substitution reactions.

Table 2: Comparison of Physical Properties of Related Substituted Benzaldehydes

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoro-4-methylbenzaldehyde (B1272653) | 138.14 sigmaaldrich.comnih.gov | - | 206 sigmaaldrich.com |

| 3-Chloro-4-methylbenzaldehyde | 154.59 nih.govsigmaaldrich.com | 27-31 sigmaaldrich.com | - |

| 3-Chloro-4-fluorobenzaldehyde | - | 28-30 chemicalbook.com | - |

This table provides a comparison of the physical properties of benzaldehydes with some of the same substituents as the target compound. These properties are influenced by the intermolecular forces, which are in turn affected by the substituents.

The precise quantification of the kinetic and thermodynamic effects of the specific substitution pattern in this compound would necessitate dedicated experimental studies. However, the existing body of research on related compounds provides a solid framework for predicting its chemical behavior.

Spectroscopic and Structural Characterization of 3 Chloro 2 Fluoro 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atomic nuclei within the molecule, allowing for a precise mapping of its structure.

The ¹H NMR spectrum of 3-Chloro-2-fluoro-4-methylbenzaldehyde is predicted to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts are influenced by the electronic effects of the chloro, fluoro, and formyl substituents on the benzene (B151609) ring.

The aldehydic proton (CHO) is expected to appear as a singlet at the most downfield region, typically between 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will show two signals corresponding to the two protons on the benzene ring. The proton at position 5 (H-5) is ortho to the chlorine atom and meta to the formyl group, while the proton at position 6 (H-6) is ortho to the formyl group and meta to both the fluorine and chlorine atoms. Due to the combined electronic effects, H-6 is expected to be more deshielded than H-5. These two protons will likely appear as doublets due to coupling with each other.

The methyl group protons (-CH₃) at position 4 will appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. A slight downfield shift from a standard toluene (B28343) methyl group is expected due to the presence of the adjacent electron-withdrawing groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.3 | Singlet | - |

| H-6 | 7.8 | Doublet | ~8.0 |

| H-5 | 7.5 | Doublet | ~8.0 |

| CH₃ | 2.5 | Singlet | - |

The ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.

The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 188-192 ppm. The aromatic carbons will appear between 115 and 165 ppm. The carbon bearing the fluorine atom (C-2) will show a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield. The carbons adjacent to the chlorine (C-3) and the formyl group (C-1) will also be deshielded. The methyl carbon will appear at the most upfield region, around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | 189.0 | Singlet |

| C-2 (C-F) | 162.0 | Doublet |

| C-4 (C-CH₃) | 145.0 | Singlet |

| C-1 (C-CHO) | 135.0 | Doublet |

| C-3 (C-Cl) | 130.0 | Doublet |

| C-6 | 128.0 | Singlet |

| C-5 | 125.0 | Doublet |

| CH₃ | 18.0 | Singlet |

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene ring.

The chemical shift of the fluorine atom is sensitive to the electronic environment created by the other substituents on the ring. The presence of the ortho-chloro and para-methyl groups, along with the meta-formyl group, will influence the final chemical shift value. Based on data for similar fluorinated aromatic compounds, the chemical shift is predicted to be in the range of -110 to -130 ppm relative to a standard reference like CFCl₃. This fluorine signal may exhibit fine splitting due to coupling with the nearby aromatic protons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. A cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring. sdsu.edu No other correlations would be anticipated, as the aldehydic and methyl protons are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Expected correlations would be observed between the aldehydic proton and the carbonyl carbon, the H-5 proton and the C-5 carbon, the H-6 proton and the C-6 carbon, and the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. youtube.com Key expected correlations would include:

The aldehydic proton showing correlations to C-1 and C-6.

The H-5 proton showing correlations to C-1, C-3, and C-4.

The H-6 proton showing correlations to C-2, C-4, and the carbonyl carbon.

The methyl protons showing correlations to C-3, C-4, and C-5.

These combined 2D NMR techniques would provide unequivocal evidence for the substitution pattern of the benzene ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.

The most prominent feature would be the strong absorption band of the carbonyl (C=O) stretching vibration of the aldehyde group, expected around 1700-1710 cm⁻¹. libretexts.orgdocbrown.info The conjugation with the aromatic ring typically lowers this frequency compared to non-conjugated aldehydes.

Other significant absorptions would include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). docbrown.info The characteristic C-H stretching of the aldehyde proton is expected to appear as two weak bands around 2720 and 2820 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ and 600-800 cm⁻¹, respectively.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium to Weak |

| Aldehyde C-H Stretch | 2720 and 2820 | Weak |

| C=O Stretch (Aldehyde) | 1700 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. For this compound, a Raman spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups.

A hypothetical analysis would involve assigning the observed Raman shifts (typically in cm⁻¹) to specific molecular motions. Key vibrational modes would include:

C-H stretching: Vibrations of the aldehyde and methyl protons, as well as the aromatic ring protons.

C=O stretching: A strong, characteristic peak for the carbonyl group of the aldehyde.

C-C stretching: Vibrations within the benzene ring.

C-F and C-Cl stretching: Vibrations associated with the carbon-fluorine and carbon-chlorine bonds.

Ring deformation modes: Vibrations corresponding to the deformation of the benzene ring.

A detailed data table would typically be generated from the experimental spectrum, correlating the observed Raman shifts with their assigned vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition of the molecule with a high degree of confidence. The theoretical exact mass would be compared to the experimentally determined value to confirm the compound's chemical formula.

| Parameter | Expected Value for C₈H₆ClFO |

| Molecular Formula | C₈H₆ClFO |

| Theoretical Exact Mass | Data not available |

| Experimentally Determined Mass | Data not available |

| Mass Error (ppm) | Data not available |

This table represents the type of data that would be generated from an HRMS analysis; however, specific experimental values for this compound are not publicly available.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, an MS/MS analysis would likely reveal characteristic losses of functional groups, such as the aldehyde group (-CHO), chlorine, and potentially rearrangements involving the methyl and fluoro substituents. The analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table illustrates the expected format for MS/MS fragmentation data. Specific experimental data for this compound is not found in the reviewed sources.

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Fluoro 4 Methylbenzaldehyde

Conformational Analysis and Potential Energy Surfaces

The presence of the aldehyde group and its interaction with adjacent substituents gives rise to different spatial arrangements, or conformations, which can be studied by mapping the potential energy surface.

The aldehyde group (-CHO) can rotate around the single bond connecting it to the benzene (B151609) ring. In substituted benzaldehydes, this rotation is not free and is characterized by energy barriers. rsc.org The two most significant conformations are planar, where the aldehyde group lies in the plane of the benzene ring. These are typically the most stable conformations due to favorable conjugation between the carbonyl group's π-system and the aromatic ring.

The primary conformations are defined by the orientation of the carbonyl oxygen relative to the substituent at the C2 position (the fluorine atom in this case):

O-syn: The carbonyl oxygen is on the same side as the C2-substituent.

O-anti: The carbonyl oxygen is on the opposite side of the C2-substituent.

The energy difference between these conformers and the energy barrier to rotation between them can be calculated. Studies on similar molecules like 2-methylbenzaldehyde (B42018) show that one conformer is often favored over the other, with a measurable free energy difference. cdnsciencepub.com The rotational barrier is the energy of the transition state, which is typically a non-planar arrangement where the aldehyde group is perpendicular to the ring.

Table 2: Illustrative Conformational Energy Profile for 3-Chloro-2-fluoro-4-methylbenzaldehyde This table is illustrative and based on principles from related substituted benzaldehydes.

| Conformation/State | Dihedral Angle (C-C-C=O) | Relative Energy (kJ/mol) | Stability |

| O-anti | 0° | 0.0 (Reference) | Most Stable |

| O-syn | 180° | > 5.0 | Less Stable |

| Transition State | 90° | > 20.0 | Unstable |

The conformational preference of the aldehyde group in this compound is determined by a complex interplay of steric and electronic effects from the three substituents.

Steric Hindrance: The fluorine atom at the C2 position is in close proximity to the aldehyde group. This will likely create significant steric repulsion with the carbonyl oxygen in the O-syn conformation. Therefore, the O-anti conformation, where the larger oxygen atom points away from the fluorine atom, is expected to be substantially more stable. This effect is well-documented in other 2-substituted benzaldehydes. cdnsciencepub.com

Electronic Effects:

The fluoro and chloro substituents are electronegative and exert a strong electron-withdrawing inductive effect.

The methyl group is electron-donating through an inductive effect.

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into a molecule's charge distribution, reactivity, and spectroscopic properties.

Computational methods like DFT are used to calculate several key electronic descriptors. The distribution of electron density can be visualized through electrostatic potential (ESP) maps, which highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the ESP map would show negative potential around the electronegative oxygen, fluorine, and chlorine atoms, and positive potential near the aldehyde hydrogen.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally implies higher reactivity. The locations of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. In this molecule, the HOMO is expected to be distributed over the π-system of the benzene ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring.

Table 3: Predicted Electronic Properties of this compound This table is illustrative, based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Related to ionization potential (electron-donating ability) |

| LUMO Energy | ~ -2.5 eV | Related to electron affinity (electron-accepting ability) |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~ 3.0 D | Measures overall polarity of the molecule |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity and lower kinetic stability. acs.org

For substituted benzaldehydes, the distribution and energy of these orbitals are heavily influenced by the electronic effects of the substituents. In a computational study of 4-fluoro-3-nitrobenzaldehyde (B1361154), a related compound, the HOMO-LUMO energy gap was found to be small, indicating a high potential for charge transfer interactions within the molecule. libretexts.org The HOMO is typically delocalized over the benzene ring, while the LUMO is often centered on the electron-withdrawing aldehyde group and other substituents like the nitro group in the case of 4-fluoro-3-nitrobenzaldehyde. libretexts.org

For this compound, the HOMO would be expected to be distributed across the phenyl ring and the methyl group, while the LUMO would be primarily located on the benzaldehyde (B42025) moiety, influenced by the electron-withdrawing chlorine and fluorine atoms. The precise energies and gap would require specific DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Benzaldehyde Derivative (4-fluoro-3-nitrobenzaldehyde)

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | - | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| Energy Gap (ΔE) | - | (ELUMO - EHOMO); indicates chemical reactivity and stability. libretexts.org |

Note: Specific energy values for this compound are not available in the searched literature. This table illustrates the type of data obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. nih.gov It is particularly useful for quantifying electron delocalization, hyperconjugation, and the charge transfer that occurs through intermolecular and intramolecular interactions. acs.orglibretexts.org

NBO analysis on related substituted benzaldehydes, such as 3-Chloro-4-hydroxybenzaldehyde, reveals significant interactions. acs.org For instance, the fluorine substitution affects the charge distribution in its vicinity. acs.org The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions.

In this compound, key interactions would include delocalization from the lone pairs of the oxygen, fluorine, and chlorine atoms into the antibonding orbitals (π*) of the benzene ring and the carbonyl group. These interactions stabilize the molecule and influence its geometry and reactivity.

Table 2: Representative NBO Analysis Data for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=O) | - |

| LP (F) | σ* (C-C) | - |

| LP (Cl) | σ* (C-C) | - |

| π (C-C) | π* (C=O) | - |

Note: This table is illustrative. Specific E(2) values for this compound require dedicated computational analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. masterorganicchemistry.com The MEP surface is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. masterorganicchemistry.comacs.org

For benzaldehyde derivatives, the most negative potential (red region) is consistently located around the carbonyl oxygen atom due to its high electronegativity and lone pairs. libretexts.org This makes it the primary site for electrophilic attack or hydrogen bonding. Positive potential (blue regions) is typically found around the hydrogen atoms, particularly the aldehydic proton. libretexts.org

In this compound, the MEP map would show a deep red region near the carbonyl oxygen. The presence of the electronegative fluorine and chlorine atoms would also influence the potential around the aromatic ring, creating regions of varying positive potential, thereby guiding nucleophilic interactions.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. These theoretical predictions are crucial for assigning experimental vibrational bands to specific molecular motions. acs.org

Studies on isomers like 2-chloro-6-fluoro-3-methyl-benzaldehyde have demonstrated a good agreement between theoretical and experimental spectra. acs.org For example, the aldehydic C=O stretching vibration is a prominent band in the IR spectrum. In a study on 3-Chloro-4-hydroxybenzaldehyde, this vibration was predicted at 1727 cm⁻¹ and observed experimentally at 1670 cm⁻¹. acs.org The difference is often attributable to intermolecular interactions, such as hydrogen bonding in the solid state, which are not always accounted for in gas-phase calculations. acs.org

By performing DFT calculations (e.g., at the B3LYP/6-311G* level), a full set of harmonic vibrational frequencies for this compound can be generated. Comparing these calculated frequencies with experimentally obtained FT-IR and FT-Raman spectra allows for a detailed and validated assignment of the fundamental vibrational modes.

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aldehydic C-H Stretch | 2798 | 2751 |

| Carbonyl C=O Stretch | 1727 | 1670 |

| Aromatic C-C Stretch | - | - |

| C-F Stretch | 1235 | 1259 |

| C-Cl Stretch | - | - |

Data based on 3-Chloro-4-hydroxybenzaldehyde. acs.org Such a table would be populated with specific data for this compound following its computational analysis and experimental measurement.

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS). acs.org The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

For reactions involving benzaldehydes, such as the Knoevenagel condensation or the formation of Schiff bases, computational studies can identify the key transition states. For example, in the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole, three distinct transition states were identified: TS1 for the initial nucleophilic attack and hemiaminal formation, TS2 for an internal rearrangement, and TS3 for the dehydration step to form the final Schiff base. nih.gov

Molecular Docking Studies of this compound Derivatives for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). libretexts.org This method is central to drug discovery and involves scoring the binding affinity of the ligand to the active site of the target protein.

Derivatives of benzaldehyde are common scaffolds in pharmaceutically active compounds. libretexts.org For example, a molecular docking study of 4-fluoro-3-nitrobenzaldehyde showed a strong binding affinity with aldehyde dehydrogenases (ALDHs), with a binding energy of -6.0 kcal/mol. libretexts.org Such studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Derivatives of this compound could be designed and evaluated in silico as potential inhibitors for various enzymes. Docking simulations would predict their binding modes and affinities, helping to prioritize which derivatives to synthesize and test experimentally. The chlorine, fluorine, and methyl groups provide opportunities for diverse interactions within a binding pocket, potentially enhancing binding affinity and selectivity.

Applications and Advanced Research Directions of 3 Chloro 2 Fluoro 4 Methylbenzaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Scaffolds

3-Chloro-2-fluoro-4-methylbenzaldehyde serves as a fundamental building block for a variety of complex organic molecules due to the reactive nature of its aldehyde group and the specific substitution pattern on the benzene (B151609) ring.

Building Block for Complex Polyhalogenated Aromatic Systems

The unique arrangement of chloro, fluoro, and methyl substituents on the benzaldehyde (B42025) ring makes this compound a valuable precursor for creating more complex polyhalogenated aromatic systems. Further halogenation or coupling reactions can introduce additional halogen atoms, leading to compounds with tailored electronic and steric properties for applications in materials science and medicinal chemistry. While direct examples of its use are not extensively documented, the principles of aromatic substitution suggest its utility in this area.

Intermediate for Substituted Stilbenes and Chalcones via Condensation Reactions

The aldehyde functional group in this compound is readily susceptible to condensation reactions, such as the Claisen-Schmidt condensation, to form stilbenes and chalcones. acgpubs.orgnih.gov These classes of compounds are of significant interest due to their diverse biological activities. nih.govnih.gov The reaction typically involves the base-catalyzed condensation of the aldehyde with an appropriate acetophenone (B1666503) to yield a chalcone (B49325), or with a substituted phenylacetic acid derivative to form a stilbene (B7821643). nih.govnih.gov The resulting stilbene and chalcone structures incorporate the 3-chloro-2-fluoro-4-methylphenyl moiety, which can significantly influence their physicochemical and biological properties. acgpubs.org

Table 1: Examples of Condensation Reactions for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Base/Catalyst | Product Class |

|---|---|---|---|

| Aromatic Aldehyde | Acetophenone | KOH | Chalcone nih.gov |

| 1,3-Diacetylbenzene | 4-hydroxy-3-methoxybenzaldehyde | H₂SO₄ | Chalcone derivative nih.gov |

This table presents generalized examples of Claisen-Schmidt condensation reactions for chalcone synthesis. Specific reactions involving this compound would follow similar principles.

Starting Material for Nitrogen-Containing Heterocyclic Systems (e.g., Piperidinones)

The reactivity of the aldehyde group allows for its use in the synthesis of nitrogen-containing heterocyclic systems. For instance, it can participate in multi-component reactions, such as the Biginelli or Hantzsch reactions, or serve as a precursor for imines that can undergo subsequent cyclization to form heterocycles like piperidinones. The synthesis of such compounds is of high interest in pharmaceutical research. While specific examples starting from this compound are not prevalent in the literature, the chemical principles support its potential in this area.

Chiral Intermediate for Enantioselective Synthesis

The development of chiral variants of this compound or its derivatives holds promise for enantioselective synthesis. sioc-journal.cn Asymmetric reduction of the aldehyde can lead to chiral alcohols, or it can be employed in stereoselective additions to generate chiral centers. researchgate.net These chiral intermediates are valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules where specific stereochemistry is crucial for activity. sioc-journal.cn

Role in the Development of Advanced Materials

The unique substitution pattern of this compound also suggests its potential use in the field of materials science.

Monomers for Functional Polymers with Specific Properties

Although not yet widely reported, this compound could potentially be converted into a monomer for the synthesis of functional polymers. The aldehyde group can be transformed into a polymerizable group, such as a vinyl or an epoxy group. The presence of halogen atoms on the aromatic ring would be expected to impart specific properties to the resulting polymer, such as flame retardancy, thermal stability, and altered electronic characteristics.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Stilbenes |

| Chalcones |

| Piperidinones |

| 4-hydroxy-3-methoxybenzaldehyde |

| 1,3-Diacetylbenzene |

Precursors for Liquid Crystals and Optoelectronic Materials

The design and synthesis of liquid crystals and optoelectronic materials often rely on molecular scaffolds that possess a combination of rigidity, polarity, and specific intermolecular interaction capabilities. Halogenated benzaldehydes are key building blocks in this field due to the influence of halogen atoms on molecular packing, phase behavior, and electronic properties.

While direct reports on the use of this compound in liquid crystal synthesis are not prevalent in public domain literature, its structural features suggest significant potential. The rigid phenyl ring provides a core mesogenic unit, which is fundamental for the formation of liquid crystalline phases. The presence of both chloro and fluoro substituents introduces strong dipole moments, which can enhance the dielectric anisotropy, a critical parameter for the performance of liquid crystal displays.

Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is increasingly being exploited in the design of supramolecular liquid crystals. The chlorine atom in this compound can act as a halogen bond donor, facilitating the self-assembly of molecules into ordered liquid crystalline structures. Research on other halogenated compounds has demonstrated that halogen bonding can lead to the formation of various mesophases, including nematic and smectic phases, which are essential for different electro-optic applications.

In the realm of optoelectronic materials, the aldehyde functional group serves as a versatile handle for further chemical modifications, such as condensation reactions to form Schiff bases or Knoevenagel condensations to introduce conjugated systems. These reactions can extend the π-conjugation of the molecule, a key factor in tuning the optical and electronic properties of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic-withdrawing nature of the halogen substituents can also influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the charge injection and transport properties of the resulting materials.